Bis(1-methylpentyl) Phthalate

Description

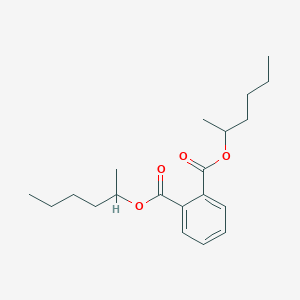

Structure

3D Structure

Properties

IUPAC Name |

dihexan-2-yl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-5-7-11-15(3)23-19(21)17-13-9-10-14-18(17)20(22)24-16(4)12-8-6-2/h9-10,13-16H,5-8,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAJCUPLBIEJFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901334194 | |

| Record name | Dihexan-2-yl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901334194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59431-97-9 | |

| Record name | Dihexan-2-yl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901334194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Distribution and Sources of Bis 1 Methylpentyl Phthalate

Anthropogenic Origins and Environmental Release Pathways

The primary source of bis(1-methylpentyl) phthalate (B1215562) in the environment is linked to industrial activities and the lifecycle of consumer products containing this chemical.

Due to their use as additives in plastics and other materials, phthalates like bis(1-methylpentyl) phthalate can be released into the environment through leaching and migration from consumer products. Phthalates are not chemically bound to the polymer matrix of plastics, which allows them to be released over time. This process can be influenced by factors such as temperature, contact with fatty substances, and the age of the product. While direct studies on the leaching of this compound from specific products are limited, the general behavior of phthalates in consumer goods is well-documented. They have been detected in a wide range of items, and diet is considered a primary source of exposure for the general population, particularly through the consumption of fatty foods that have been in contact with plastic packaging. wikipedia.org

The disposal of products containing this compound in landfills represents a significant pathway for its release into the environment. As these products degrade, the phthalates they contain can leach into the surrounding soil and groundwater, becoming part of the landfill leachate. Although phthalates can undergo biodegradation, photodegradation, and anaerobic degradation, their continuous release from waste materials can lead to their persistent presence in landfill environments and associated waste streams. wikipedia.org

Natural Occurrence and Biosynthesis in Environmental Matrices

In addition to anthropogenic sources, there is growing evidence that this compound and other phthalates are also produced through natural biological processes.

A variety of microorganisms, including bacteria and algae, have been found to naturally produce phthalate esters. dntb.gov.uaresearchgate.netmdpi.com This biosynthesis is thought to occur through a modified Shikimate pathway. wikipedia.org The production of these compounds, referred to as endogenous phthalates, may serve various ecological functions for the organisms that produce them. For instance, some studies suggest that these naturally occurring phthalates can have antimicrobial or allelopathic properties, potentially giving the producing organism a competitive advantage in its environment. mdpi.com While research has confirmed the de novo biosynthesis of certain phthalates in algae cultures, the full extent of natural production by diverse microbial communities is still an area of active investigation. dntb.gov.ua

Environmental Compartmentalization and Transport Mechanisms

While specific data for this compound is unavailable, the general behavior of phthalates in the environment offers some insight into its likely compartmentalization and transport.

Phthalates are commonly detected in various aquatic environments. researchgate.net When released into water, their distribution is heavily influenced by their chemical properties, such as water solubility and their tendency to attach to organic matter. canada.ca Phthalates with lower water solubility tend to adsorb to suspended particles in the water and eventually settle in the sediment. canada.caifremer.fr

For instance, studies on other phthalates have shown their presence in both surface water and sediment. In the NW Mediterranean Sea, total phthalate concentrations were found to range from 100 to 527 ng/L in seawater and 12 to 610 ng/g dry weight in sediment. ifremer.fr In Taiwan's Fengshan River system, total phthalate concentrations in sediments ranged from 490 to 40,190 ng/g dry weight. mdpi.com The dominant phthalates in these studies were often Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP). mdpi.com Without specific studies, it is unknown if this compound follows a similar distribution pattern.

Phthalates are also frequently found in terrestrial environments, including soil and indoor dust. icm.edu.plnih.gov Soil contamination can occur through the land application of sewage sludge, atmospheric deposition, and the degradation of plastic waste in agricultural settings or landfills. nih.govdcu.ie Once in the soil, the mobility of phthalates is generally low, and they tend to remain in this compartment. canada.canih.gov

Indoor dust is recognized as a significant reservoir for phthalates. icm.edu.plnih.gov These chemicals can be released from a wide array of household products, including vinyl flooring, furniture, and consumer goods. nih.govmdpi.com Studies have quantified various phthalates in house dust, with DEHP and other common phthalates often being the most abundant. icm.edu.plnih.gov However, no available research has specifically measured the concentration of this compound in either soil or dust. One study on soil from a municipal solid-waste dumpsite did identify a related but distinct compound, bis-(4-methyl-2-pentyl) phthalate, but did not detect the target compound of this article. medcraveonline.commedcraveonline.comresearchgate.net

Some phthalates, particularly those with lower molecular weights, can be released into the atmosphere. accustandard.com Once airborne, they can adhere to particulate matter and be transported over distances before being deposited back onto land or water through wet and dry deposition. canada.ca Phthalates are considered semi-volatile organic compounds (SVOCs) and are common components of both indoor and outdoor air. nih.gov However, specific data on the atmospheric concentration, transport, and deposition of this compound are not available in the reviewed literature.

Environmental Fate and Biotransformation of Bis 1 Methylpentyl Phthalate

Abiotic Degradation Pathways in Environmental Compartments.

Abiotic degradation of Bis(1-methylpentyl) Phthalate (B1215562), occurring without the intervention of living organisms, primarily proceeds through photodegradation and chemical hydrolysis.

Photodegradation, the breakdown of compounds by light, is a potential transformation pathway for phthalate esters (PAEs) in the environment. The process is primarily driven by the ultraviolet (UV) component of solar radiation. For PAEs in general, photodegradation can involve photoinduced decarboxylation, hydroxylation, dealkylation, and the splitting of C-O, C-C, and O-alkyl bonds. Studies on various PAEs have demonstrated removal efficiencies of up to 90%.

The mechanisms of photodegradation can vary depending on the environmental conditions and the presence of photosensitizing agents. Direct photolysis occurs when the phthalate molecule itself absorbs UV radiation, leading to its decomposition. Indirect photolysis involves the reaction of the phthalate with reactive species, such as hydroxyl radicals or singlet oxygen, which are generated by the interaction of UV radiation with other substances present in the environment, like natural organic matter.

For some phthalates, such as dibutyl phthalate (DBP), the primary photodegradation mechanism is believed to be the hydrolytic photolysis of the ester chain. The length of the alkyl chain can also influence the rate of photodegradation, with some studies suggesting that PAEs with longer aliphatic chains may be removed more easily. Specific research on the photodegradation of Bis(1-methylpentyl) Phthalate is limited; however, it is expected to follow similar degradation pathways to other branched-chain phthalates.

The table below summarizes general findings on the photodegradation of various phthalate esters under different conditions.

| Phthalate Ester | UV System | Key Findings |

| Dimethyl Phthalate (DMP) | UV, UV/TiO₂, UV-Vis/Bi₂WO₆ | UV system primarily attacks the carbon branch. Photocatalytic systems (UV/TiO₂) show high removal efficiency. |

| Diethyl Phthalate (DEP) | UV, UV/TiO₂, UV-Vis/Bi₂WO₆ | Similar degradation pathways to DMP under UV. |

| Dibutyl Phthalate (DBP) | UV, UV/TiO₂, UV-Vis/Bi₂WO₆ | Decomposed more thoroughly than DMP and DEP under similar conditions. Byproducts include butyl benzoate (B1203000) and benzoic acid. |

Chemical hydrolysis is a significant abiotic degradation process for phthalate esters in aqueous environments. This process involves the cleavage of the ester bonds, leading to the formation of the corresponding monoester and alcohol, and subsequently, phthalic acid and a second alcohol molecule.

The rate of hydrolysis is highly dependent on the pH of the aqueous system. Alkaline conditions significantly accelerate the hydrolysis of PAEs, with the reaction being several orders of magnitude faster than under acidic or neutral conditions. At a neutral pH, the hydrolysis of phthalate esters is generally a slow process.

The table below presents general information on the hydrolysis of different phthalate esters.

| Phthalate Ester | Condition | Relative Hydrolysis Rate |

| Dimethyl Phthalate (DMP) | Alkaline | Faster |

| Diethyl Phthalate (DEP) | Alkaline | Faster |

| Dibutyl Phthalate (DBP) | Alkaline | Faster |

| Di(2-ethylhexyl) Phthalate (DEHP) | Alkaline | Slower |

Biotic Degradation Pathways Mediated by Microorganisms.

The primary mechanism for the removal of this compound from the environment is through biodegradation mediated by a diverse range of microorganisms.

Under aerobic conditions, the biodegradation of phthalate esters is initiated by the enzymatic hydrolysis of the ester bonds by esterases or lipases. This initial step results in the formation of mono(1-methylpentyl) phthalate and 1-methylpentanol. Subsequently, the monoester is further hydrolyzed to phthalic acid and another molecule of 1-methylpentanol.

The resulting phthalic acid is then catabolized by a series of enzymatic reactions. In most aerobic bacteria, the phthalate ring is attacked by dioxygenase enzymes, leading to the formation of a dihydroxyphthalate intermediate. This intermediate is then decarboxylated to form protocatechuate, which is a key central intermediate in the degradation of many aromatic compounds. The protocatechuate then undergoes ring cleavage, and the resulting aliphatic products are further metabolized through central metabolic pathways, ultimately leading to carbon dioxide and water. The 1-methylpentanol is also typically readily degraded by microorganisms.

The rate of aerobic biodegradation of phthalates can be influenced by the structure of the alkyl side chains. Generally, phthalates with shorter, linear alkyl chains are degraded more rapidly than those with longer or branched chains.

In the absence of oxygen, the microbial degradation of this compound follows a different metabolic pathway. The initial step, similar to aerobic degradation, is the hydrolysis of the ester linkages to form phthalic acid and 1-methylpentanol.

Under anaerobic conditions, the subsequent degradation of phthalic acid proceeds without the involvement of oxygenases. Instead, the phthalic acid is typically activated to phthaloyl-CoA. This intermediate then undergoes decarboxylation to form benzoyl-CoA, another central intermediate in the anaerobic degradation of aromatic compounds. The benzoyl-CoA is then further metabolized through a series of reduction and ring-opening reactions, eventually being mineralized to methane (B114726) and carbon dioxide by methanogenic consortia, or being utilized by other anaerobic bacteria using alternative electron acceptors such as nitrate (B79036) or sulfate. The degradation of the alcohol side chain also occurs under these conditions.

The rate of anaerobic degradation of phthalates is also influenced by the structure of the ester. Phthalates with shorter alkyl chains tend to be degraded more readily than those with longer, more complex chains.

A wide variety of microorganisms, including both bacteria and fungi, have been shown to be capable of degrading phthalate esters. While specific studies on this compound are scarce, research on other PAEs provides insight into the types of microorganisms that are likely involved in its biodegradation.

Numerous bacterial genera have been identified as being capable of degrading PAEs, including Pseudomonas, Rhodococcus, Bacillus, Arthrobacter, Gordonia, and Sphingomonas. These bacteria produce the necessary esterases and oxygenases to break down both the alkyl chains and the aromatic ring of the phthalate molecule. Some bacteria have been shown to utilize PAEs as their sole source of carbon and energy.

Fungi also play a significant role in the biodegradation of phthalates. Various fungal species, including those from the genera Aspergillus, Penicillium, Fusarium, and the white-rot fungi, have demonstrated the ability to degrade a range of PAEs. Fungi often employ extracellular enzymes, which allows them to break down complex and recalcitrant molecules like phthalates.

The table below lists some microbial genera known to be involved in the degradation of various phthalate esters.

| Microbial Group | Genera | Phthalates Degraded |

| Bacteria | Pseudomonas | Various PAEs |

| Rhodococcus | Various PAEs | |

| Bacillus | Various PAEs | |

| Gordonia | Various PAEs | |

| Fungi | Aspergillus | Various PAEs |

| Penicillium | Various PAEs | |

| Fusarium | Various PAEs |

Enzymatic Processes Involved in Phthalate Ester Cleavage

The initial and rate-limiting step in the biodegradation of this compound, like other phthalate esters, is the enzymatic cleavage of its ester bonds. This hydrolysis is primarily carried out by a diverse group of enzymes known as esterases or phthalate hydrolases, which are produced by a wide range of microorganisms. These enzymes catalyze the hydrolysis of the dialkyl phthalate into a monoalkyl phthalate and an alcohol. In the case of this compound, this first step would yield mono(1-methylpentyl) phthalate and 1-methylpentanol.

The enzymatic process can be summarized as follows:

Step 1: Diester to Monoester Hydrolysis: An esterase attacks one of the ester linkages of the this compound molecule, incorporating a water molecule to break the bond. This results in the formation of mono(1-methylpentyl) phthalate and one molecule of 1-methylpentanol. The efficiency of this step can be influenced by the structure of the phthalate ester, with branched and bulkier alkyl chains sometimes hindering the enzymatic activity. nih.gov

Step 2: Monoester to Phthalic Acid Hydrolysis: A second enzymatic hydrolysis, often carried out by the same or a different esterase, cleaves the remaining ester bond in the mono(1-methylpentyl) phthalate. This produces phthalic acid and a second molecule of 1-methylpentanol.

Further Degradation: The resulting phthalic acid and 1-methylpentanol are then further catabolized by the microorganisms through various metabolic pathways, ultimately leading to their mineralization into carbon dioxide and water under aerobic conditions. nih.gov

Under anaerobic conditions, the degradation pathway of the resulting phthalate involves its activation to phthaloyl-CoA by a phthalate CoA ligase, followed by decarboxylation to benzoyl-CoA, which then enters a central anaerobic degradation pathway. nih.gov

The specific enzymes involved in the cleavage of this compound have not been extensively studied; however, research on structurally similar phthalates suggests that a variety of microbial esterases from bacteria and fungi are capable of initiating this degradation. For instance, studies on other branched phthalates like di(2-ethylhexyl) phthalate (DEHP) have identified specific hydrolases that can accommodate the bulkier side chains. nih.gov The enzymatic hydrolysis rates can be affected by the steric hindrance of the alkyl side chains, with more complex branching potentially slowing the rate of degradation compared to linear-chain phthalates. nih.gov

Environmental Factors Influencing Degradation Rates (Temperature, pH, and Salinity)

The rate at which this compound is degraded in the environment is significantly influenced by various abiotic factors, including temperature, pH, and salinity. These factors primarily affect the metabolic activity of the microorganisms responsible for producing the degradative enzymes. While specific data for this compound is limited, the following general trends observed for other phthalates are expected to apply.

Temperature: Microbial activity and the kinetics of enzymatic reactions are highly dependent on temperature. The degradation of phthalates generally increases with temperature up to an optimal point, beyond which the enzymatic activity rapidly declines due to protein denaturation. For many phthalate-degrading microorganisms, the optimal temperature range is between 30°C and 40°C. Lower temperatures, such as those found in cold climates or deep water, can significantly slow down the rate of biodegradation.

pH: The pH of the surrounding environment (soil or water) is another critical factor. Most microbial populations that degrade phthalates thrive under neutral to slightly alkaline conditions, with an optimal pH range typically between 6.0 and 8.0. Extreme acidic or alkaline conditions can inhibit microbial growth and the activity of the esterase enzymes responsible for the initial cleavage of the phthalate ester.

Salinity: In marine and estuarine environments, salinity can be a limiting factor for the biodegradation of phthalates. High salt concentrations can exert osmotic stress on microbial cells, potentially inhibiting their growth and metabolic functions. Studies on other phthalates have shown that increasing salinity can lead to a decrease in the degradation rate. However, some halotolerant or halophilic microorganisms are capable of degrading phthalates in saline environments, although often at a slower rate than in freshwater conditions.

| Environmental Factor | Condition | Effect on Degradation Rate | Rationale |

|---|---|---|---|

| Temperature | Low (e.g., <15°C) | Decreased | Reduced microbial metabolic activity and enzyme kinetics. |

| Optimal (e.g., 30-40°C) | Increased | Optimal conditions for microbial growth and enzymatic activity. | |

| High (e.g., >45°C) | Decreased | Enzyme denaturation and stress on microbial cells. | |

| pH | Acidic (e.g., <6) | Decreased | Inhibition of microbial growth and suboptimal enzyme function. |

| Neutral (e.g., 6-8) | Optimal | Favorable conditions for most phthalate-degrading microorganisms. | |

| Alkaline (e.g., >8) | Decreased | Inhibition of microbial growth and suboptimal enzyme function. | |

| Salinity | Low (Freshwater) | Generally Higher | Less osmotic stress on non-halophilic microorganisms. |

| High (Marine/Estuarine) | Generally Lower | Osmotic stress can inhibit the activity of many microorganisms. |

Bioaccumulation and Biotransformation in Environmental Organisms

Uptake and Metabolism in Aquatic Species

This compound can be taken up by aquatic organisms from the surrounding water, sediment, and through their diet. The lipophilic nature of phthalates facilitates their passive diffusion across biological membranes, such as gills and the gastrointestinal tract. Once absorbed, the fate of this compound within an aquatic organism is largely determined by its metabolic processes.

The primary metabolic pathway for phthalates in aquatic organisms, particularly fish, is hydrolysis of the ester bonds, similar to the initial step of microbial degradation. This biotransformation is catalyzed by endogenous esterases, primarily in the liver, but also in other tissues. The hydrolysis of this compound would result in the formation of mono(1-methylpentyl) phthalate and 1-methylpentanol. This monoester metabolite is more water-soluble than the parent diester, which facilitates its excretion from the organism.

The extent of bioaccumulation of this compound is a balance between the rate of uptake and the rates of metabolism and elimination. Phthalates with shorter alkyl chains are generally metabolized and excreted more rapidly, leading to lower bioconcentration factors (BCFs). Conversely, those with longer alkyl chains tend to be more lipophilic and may bioaccumulate to a greater extent if not efficiently metabolized. The branched structure of the 1-methylpentyl group in this compound may influence the rate of its metabolism, as some studies suggest that branched chains can be more resistant to enzymatic hydrolysis than linear chains.

Bioavailability in Terrestrial Organisms

In terrestrial environments, the bioavailability of this compound to organisms is largely governed by its partitioning behavior in the soil matrix. Phthalates are known to adsorb to soil organic matter and clay particles, which can reduce their availability for uptake by soil-dwelling organisms such as earthworms, insects, and microorganisms, as well as by plants.

The bioavailability of phthalates to soil invertebrates like earthworms is influenced by the physicochemical properties of both the soil and the phthalate itself. A study on the bioavailability of other phthalates, such as di-n-butyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP), to the earthworm Eisenia fetida found that these compounds are taken up from the soil. nih.gov The uptake kinetics were observed to be rapid initially, followed by a steady state. nih.gov The biota-to-soil accumulation factors (BSAFs) were found to be influenced by the soil type, with lower BSAFs in forest soil compared to agricultural soil, likely due to differences in organic matter content. nih.gov

It is plausible that this compound would exhibit similar behavior, with its bioavailability being inversely related to the organic matter content of the soil. Once ingested by terrestrial organisms, this compound would likely undergo metabolic processes similar to those in aquatic species, primarily enzymatic hydrolysis to its monoester and alcohol. The efficiency of these metabolic processes will ultimately determine the extent of its bioaccumulation in terrestrial food chains. Given the general tendency of organisms to metabolize phthalates, significant biomagnification in terrestrial ecosystems is not widely expected. However, the continuous release of phthalates into the environment can lead to persistent exposure for soil-dwelling organisms.

Analytical Methodologies for Bis 1 Methylpentyl Phthalate Detection and Quantification

Advanced Chromatographic and Spectrometric Techniques

The determination of Bis(1-methylpentyl) Phthalate (B1215562), like other phthalate esters, is predominantly accomplished using chromatographic techniques coupled with mass spectrometry. This combination provides the necessary selectivity and sensitivity to identify and quantify the compound at trace levels in complex matrices. Gas chromatography and liquid chromatography are the primary separation methods employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful platform for the analysis of semi-volatile compounds like Bis(1-methylpentyl) Phthalate. gcms.czrestek.com The technique offers high chromatographic resolution, separating target analytes from other compounds in the sample. gcms.cz Following separation, mass spectrometry provides definitive identification and quantification based on the mass-to-charge ratio of the compound and its fragments. gcms.czrestek.com

For phthalate analysis, GC is often performed using low-polarity capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms). gcms.czresearchgate.net The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points. The mass spectrometer is typically operated in electron ionization (EI) mode. While full scan mode can be used for initial identification, selected ion monitoring (SIM) mode is preferred for quantification as it significantly enhances sensitivity and reduces matrix interference by monitoring only specific, characteristic ions. oregonstate.edu A common characteristic ion for many phthalates is the phthalic anhydride (B1165640) fragment at a mass-to-charge ratio (m/z) of 149, which is often used for quantification. waters.comnih.gov However, reliance on this ion alone can be problematic due to co-eluting isomers; therefore, monitoring multiple ions is crucial for confident identification. gcms.cz

| Parameter | Typical Condition |

|---|---|

| Column Type | DB-5ms, Rxi-5ms, Rtx-440 (30 m x 0.25 mm, 0.25 µm film) |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | Initial Temp: 60-80°C, Ramp: 10-20°C/min, Final Temp: 280-320°C |

| Ionization Mode | Electron Ionization (EI) |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) |

| Characteristic Ions (m/z) | 149 (quantification), 167, 279 (qualification) |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for analyzing phthalates, particularly in biological matrices where the target compounds are often metabolites that are more polar and less volatile than the parent diesters. waters.coms4science.atnih.govdphen1.com This technique separates compounds in the liquid phase, typically using reverse-phase chromatography, before detection by a tandem mass spectrometer. waters.coms4science.at

The LC separation is commonly achieved on a C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with additives such as acetic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. waters.comdphen1.comdphen1.com The mass spectrometer is operated in electrospray ionization (ESI) mode, which can be run in either positive or negative polarity depending on the specific analytes. For phthalate metabolites, negative ESI mode is common. nih.govdphen1.comdphen1.com The use of tandem mass spectrometry (e.g., a triple quadrupole instrument) allows for highly selective detection through Multiple Reaction Monitoring (MRM). s4science.atsciex.com In MRM, a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces background noise and enhances sensitivity. sciex.com

| Parameter | Typical Condition |

|---|---|

| Column Type | C18, Phenyl-Hexyl (e.g., 50-100 mm x 2.1 mm, <5 µm) |

| Mobile Phase A | Water with 0.1% Acetic Acid or 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Acetic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| MS Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Example MRM Transition | Compound-specific (e.g., for MEP: m/z 193 -> 121) |

Methodological Considerations for Sample Preparation and Matrix Effects

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis. The primary goals are to isolate the target analyte from the sample matrix, concentrate it to detectable levels, and remove interfering substances that could compromise the analysis. mdpi.com

Extraction and Clean-up Procedures for Diverse Environmental Samples (Water, Soil, Sediment, Dust)

The choice of extraction and clean-up method depends heavily on the sample matrix. mdpi.com

Water: For water samples, solid-phase extraction (SPE) is a preferred technique as it minimizes solvent use and potential contamination. researchgate.netcdc.gov Cartridges with a reverse-phase sorbent (e.g., C18) are commonly used to adsorb phthalates from the water sample, after which the analytes are eluted with a small volume of an organic solvent like ethyl acetate or hexane. researchgate.net Liquid-liquid extraction (LLE) with solvents such as n-hexane or dichloromethane (B109758) is also an effective, though more solvent-intensive, alternative. europa.eu

Soil and Sediment: The extraction of phthalates from solid matrices like soil and sediment typically requires more rigorous methods. Soxhlet extraction or pressurized liquid extraction (PLE) with solvents like hexane/acetone or dichloromethane are commonly employed. bezpecnostpotravin.cz

Dust: Household and environmental dust can be a significant reservoir of phthalates. Extraction is often performed by ultrasonicating the dust sample in an organic solvent.

Following initial extraction, a clean-up step is often necessary, especially for complex matrices like soil and sediment, to remove co-extracted interfering compounds. This can be achieved using SPE with sorbents like Florisil, which is a powdered magnesium-silica gel, or by gel permeation chromatography (GPC) to separate the phthalates from larger molecules like lipids. cdc.goveuropa.eu

| Matrix | Extraction Method | Clean-up Method |

|---|---|---|

| Water | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Often not required |

| Soil/Sediment | Soxhlet, Pressurized Liquid Extraction (PLE), Ultrasonic Extraction | SPE (Florisil, Alumina), Gel Permeation Chromatography (GPC) |

| Dust | Ultrasonic Extraction | SPE (Florisil) |

Analysis in Biomatrices from Experimental Non-human Models

Analyzing phthalates and their metabolites in biological samples from non-human models (e.g., rat plasma, tissues) is crucial for toxicological studies. researchgate.netrti.org Sample preparation for these matrices must efficiently separate the analytes from proteins, lipids, and other endogenous components. cdc.gov For plasma samples, a simple protein precipitation with a solvent like acetonitrile is often sufficient. researchgate.netrti.org For more complex matrices like tissue homogenates, a more extensive extraction and delipidation procedure may be required. researchgate.netrti.org This can involve liquid-liquid extraction or solid-phase extraction. cdc.gov In many biomonitoring studies, the analysis targets the more polar monoester metabolites, which are often conjugated as glucuronides. Therefore, an enzymatic hydrolysis step using β-glucuronidase is typically included before extraction to cleave the conjugate and measure the total metabolite concentration. nih.govcdc.gov

Strategies for Minimizing Analytical Background Contamination

A significant challenge in phthalate analysis is their ubiquitous presence in the laboratory environment, which can lead to background contamination and artificially high results. cdc.govcdc.govresearchgate.net Phthalates are found in many common laboratory materials, including plastic tubing, pipette tips, solvent containers, and even dust and air. mdpi.comresearchgate.netresearchgate.net Therefore, implementing rigorous control measures is paramount. cdc.gov

Key strategies to minimize contamination include:

Use of Phthalate-Free Materials: Whenever possible, glassware should be used instead of plastic labware. All glassware must be meticulously cleaned, often by rinsing with high-purity solvents and baking at high temperatures (e.g., 450°C) to remove any organic residues. researchgate.net

High-Purity Reagents: Solvents and reagents should be of the highest purity available (e.g., HPLC or GC-grade) and should be tested for phthalate contamination before use. cdc.govresearchgate.net Redistilling solvents can further reduce background levels. researchgate.net

Dedicated Laboratory Space: Ideally, phthalate analysis should be performed in a dedicated lab with minimal plastic materials, such as avoiding PVC flooring. bezpecnostpotravin.czresearchgate.net

Procedural Blanks: A procedural blank (a sample containing no analyte that undergoes the entire extraction and analysis process) must be included with every batch of samples. researchgate.net This allows for the quantification of any background contamination, which can then be subtracted from the sample results. researchgate.net The goal is to keep blank values as low as possible. bezpecnostpotravin.cz

Minimizing Sample Handling: Analytical methods should be streamlined to reduce the number of steps and the amount of solvents used, thereby limiting opportunities for contamination. cdc.gov

By employing these advanced analytical techniques and adhering to strict sample preparation and contamination control protocols, reliable and accurate quantification of this compound in a variety of matrices can be achieved.

Challenges in Quantitative Analysis and Isomer Separation

The quantitative analysis of this compound is intrinsically linked to the ability to distinguish it from its isomers. The structural similarity among these compounds leads to overlapping chromatographic peaks, making accurate quantification a complex task. Furthermore, the need to detect trace levels of this compound in various matrices necessitates highly sensitive analytical methods.

Resolution of Isomeric Mixtures and Coelution Issues

A primary obstacle in the analysis of this compound is the chromatographic separation of its isomers. Diisohexyl phthalates, including this compound and its structural variants like bis(4-methyl-2-pentyl) phthalate, possess identical molecular weights and similar physicochemical properties, leading to nearly identical behaviors in chromatographic systems.

Gas chromatography (GC) is a common technique for phthalate analysis. However, studies have shown that complete separation of diisohexyl phthalate isomers is often not achieved with standard GC methods. For instance, research on the separation of bis(4-methyl-2-pentyl) phthalate isomers on seven different GC stationary phases revealed that none could fully resolve the two isomers nih.gov. The presence of a "split peak" for bis(4-methyl-2-pentyl) phthalate in standard mixtures further indicates the inherent difficulty in separating these closely related isomers. This challenge is directly applicable to this compound, as it would be expected to co-elute with other diisohexyl phthalate isomers present in a sample.

This co-elution complicates accurate quantification. When isomers are not fully separated, the resulting chromatographic peak represents a composite signal from multiple compounds, leading to an overestimation of the concentration of any single isomer if not properly addressed. While mass spectrometry (MS) coupled with GC can provide mass-to-charge ratio information, the fragmentation patterns of these isomers are often very similar, making their individual identification and quantification within a mixture challenging.

Optimization for Low-Level Detection and Quantification Limits

Achieving low detection and quantification limits is crucial for assessing human exposure and environmental contamination levels of this compound. The optimization of analytical methods to reach these low levels involves careful consideration of sample preparation, instrumentation, and potential sources of contamination.

While specific optimization studies for this compound are not extensively documented, data from related phthalates provide insights into the achievable limits. For instance, a certificate of analysis for the isomer bis(4-methylpentyl)phthalate reported a Limit of Quantification (LOQ) of 0.82 µg/Kg in water. General methods for the simultaneous determination of multiple phthalates have reported Limits of Detection (LODs) ranging from 1 to 8 ng/mL and LOQs from 5 to 14 ng/mL in water samples mdpi.com. For phthalate metabolites in human urine, LODs and LOQs as low as 0.1 ng/mL and 0.3 ng/mL, respectively, have been achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.gov.

A significant challenge in low-level phthalate analysis is the ubiquitous presence of these compounds in laboratory environments, leading to potential background contamination of samples. This requires rigorous cleaning of all glassware and instrumentation, as well as the use of high-purity solvents and reagents to minimize analytical blanks.

The selection of the analytical technique also plays a critical role. While GC-MS is widely used, LC-MS/MS can offer enhanced sensitivity and selectivity for certain phthalates and their metabolites, particularly in complex biological matrices. The choice of ionization technique and the optimization of MS/MS transitions are key to minimizing matrix effects and improving the signal-to-noise ratio for the target analyte.

To provide a clearer picture of the analytical capabilities for related phthalates, the following table summarizes reported detection and quantification limits for various phthalate compounds in different matrices.

| Compound | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| bis(4-methylpentyl)phthalate | Water | Not Specified | Not Reported | 0.82 µg/Kg |

| Various Phthalates | Water | GC-IT/MS | 1 - 8 ng/mL | 5 - 14 ng/mL |

| Phthalate Metabolites | Human Urine | LC-MS/MS | 0.1 - 0.3 ng/mL | 0.3 - 1.0 ng/mL |

This table presents data for related phthalate compounds to illustrate the general range of detection limits achievable with current analytical methodologies.

Ecotoxicological Assessments of Bis 1 Methylpentyl Phthalate in Environmental Organisms

Aquatic Ecotoxicity Studies

Aquatic ecotoxicity studies are fundamental to understanding the potential impact of chemical substances on underwater ecosystems. These studies typically examine effects on a range of organisms that represent different trophic levels.

Effects on Algal Growth and Physiological Processes

Studies on the effects of phthalates on algae are crucial as algae form the base of most aquatic food webs. Research in this area generally investigates endpoints such as growth inhibition, changes in chlorophyll (B73375) content, and alterations in photosynthetic activity. For instance, studies on other phthalates, such as Di-n-butyl phthalate (B1215562) (DBP), have shown inhibition of algal growth. However, specific studies detailing the effects of Bis(1-methylpentyl) Phthalate on algal growth and physiological processes could not be identified in the available literature.

Impact on Aquatic Invertebrate and Fish Species (Survival, Reproduction, Development)

The impact of chemical contaminants on aquatic invertebrates and fish is a critical component of environmental risk assessment. Acute toxicity is often evaluated through 48-hour or 96-hour exposures to determine the concentration lethal to 50% of the test population (LC50). Chronic studies investigate longer-term, sublethal effects on survival, reproduction, and development. While extensive data exists for common phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP) regarding their adverse effects on the reproduction and development of aquatic invertebrates and fish, no specific toxicological data for this compound were found.

Derivation of Water Quality Criteria for Environmental Protection

Water quality criteria are developed by regulatory bodies to protect aquatic life from the harmful effects of pollutants. These criteria are derived from the results of acute and chronic toxicity tests on various aquatic species. They provide concentration limits for specific chemicals in surface waters. Due to the lack of ecotoxicological data for this compound, no specific water quality criteria have been established for this compound.

Terrestrial Ecotoxicity Studies

Terrestrial ecotoxicity studies assess the potential harm that chemical substances may cause to organisms living in the soil environment.

Impact on Terrestrial Invertebrates

Terrestrial invertebrates, such as earthworms and springtails, are important indicators of soil quality. Toxicity tests on these organisms typically assess survival, reproduction, and avoidance behavior. For many phthalates, these studies have provided valuable insights into their potential risks to the soil ecosystem. However, there is a notable absence of research on the specific impacts of this compound on terrestrial invertebrates.

Metabolic Pathways and Biotransformation of Bis 1 Methylpentyl Phthalate in Biological Systems Non Human Focus

Hydrolysis to Monoester Metabolites

The initial and pivotal step in the metabolism of Bis(1-methylpentyl) Phthalate (B1215562) is the hydrolysis of one of its ester bonds. This reaction is catalyzed by a range of non-specific esterases and lipases that are prevalent in various tissues, including the intestine and the liver. The process leads to the formation of its corresponding monoester, Mono(1-methylpentyl) phthalate (MMPP), and a 1-methylpentanol molecule.

This enzymatic cleavage is a crucial detoxification step, as it converts the parent diester into a more polar metabolite. The general metabolic pathway for phthalate esters begins with this hydrolysis, which is a prerequisite for subsequent metabolic transformations and ultimate excretion from the organism. While specific kinetic data for Bis(1-methylpentyl) Phthalate hydrolysis in various non-human species are not extensively documented, the established principles of phthalate metabolism suggest this is a rapid and efficient process.

Oxidative Biotransformations and Conjugation Reactions

Following the initial hydrolysis to Mono(1-methylpentyl) phthalate, the metabolic pathway proceeds through Phase I and Phase II biotransformation reactions. These subsequent steps are designed to further increase the water solubility of the metabolite, thereby facilitating its elimination from the body.

Phase I: Oxidative Biotransformations

The aliphatic side chain of the Mono(1-methylpentyl) phthalate metabolite is susceptible to oxidative attacks, primarily mediated by the cytochrome P450 (CYP) family of enzymes. These reactions can introduce hydroxyl groups onto the alkyl chain, or further oxidize these to keto or carboxylic acid functionalities. While the specific oxidative metabolites of this compound have not been exhaustively characterized in a wide range of non-human species, the general pattern of phthalate metabolism points to the formation of several oxidized derivatives.

Phase II: Conjugation Reactions

The monoester and its oxidized metabolites can then undergo Phase II conjugation reactions. The most common of these is glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction attaches a glucuronic acid moiety to the metabolite, significantly enhancing its hydrophilicity. The resulting glucuronide conjugates are readily transportable in aqueous biological fluids like urine and bile.

A general overview of the metabolic transformations is presented in the table below:

| Metabolic Phase | Reaction Type | Enzymes Involved (General) | Precursor | Product(s) |

| Phase I | Hydrolysis | Esterases, Lipases | This compound | Mono(1-methylpentyl) phthalate |

| Phase I | Oxidation | Cytochrome P450 (CYP) enzymes | Mono(1-methylpentyl) phthalate | Oxidized monoester metabolites (e.g., hydroxylated, carboxylated) |

| Phase II | Conjugation | UDP-glucuronosyltransferases (UGTs) | Mono(1-methylpentyl) phthalate and its oxidized metabolites | Glucuronide conjugates |

Excretion Pathways and Metabolite Profiling in Organisms

The ultimate fate of this compound and its metabolites is excretion from the organism. Due to the increased water solubility of the metabolites, particularly the glucuronide conjugates, the primary route of elimination is via the urine. To a lesser extent, fecal excretion may also occur, especially for less polar metabolites or in species with significant biliary excretion.

Metabolite profiling studies in various organisms are essential to understand the complete metabolic picture. In rodents, for instance, studies on structurally similar phthalates have shown that urine is the main excretory route, with a significant portion of the administered dose being eliminated within 24 to 48 hours. The urinary metabolite profile typically consists of the monoester, several oxidized metabolites, and their conjugated forms. For this compound, it is anticipated that Mono(1-methylpentyl) phthalate and its oxidized and conjugated derivatives would be the principal metabolites identified in urine.

Species-Specific Metabolic Differences and Enzyme Activities

The metabolism of xenobiotics, including phthalates, can exhibit significant variation across different species. These differences are often attributable to variations in the expression levels and specific activities of metabolic enzymes such as CYPs and UGTs.

Future Research Directions and Methodological Advancements for Bis 1 Methylpentyl Phthalate

Integrated Approaches for Comprehensive Environmental and Biological Monitoring

Future research should prioritize the development of integrated monitoring programs for Bis(1-methylpentyl) Phthalate (B1215562). This involves concurrently measuring its presence and concentration in various environmental compartments—such as air, water, soil, and sediment—and in human biological samples, including urine, blood, and breast milk. Such an approach will provide a more holistic view of the exposure pathways and the body burden of this compound.

Urinary phthalate metabolite concentrations are considered reliable biomarkers for assessing human exposure to phthalates from multiple sources. mdpi.com The rapid metabolism of phthalates into their monoesters and further oxidative products, which are then excreted, makes urine an ideal matrix for biomonitoring. mdpi.com By combining environmental data with biomonitoring, researchers can create more accurate exposure models and better understand the links between environmental contamination and human exposure.

Development of Advanced Analytical Techniques for Enhanced Specificity and Sensitivity

A significant challenge in studying less common phthalates like Bis(1-methylpentyl) Phthalate is the lack of specific and highly sensitive analytical methods for its detection and quantification. Future efforts should focus on developing and validating such techniques.

Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly used and effective method for the analysis of various phthalates. polymersolutions.com For complex mixtures and trace-level detection, advanced techniques such as online solid-phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (online SPE-LC-MS/MS) can offer enhanced sensitivity and automation. nih.gov The development of specific methods for this compound will be crucial for accurate measurements in diverse and complex matrices, from environmental samples to human tissues.

Table 1: Analytical Techniques for Phthalate Analysis

| Technique | Description | Application |

| GC-MS | Gas Chromatography-Mass Spectrometry is a robust technique for separating and identifying individual phthalates in a mixture. | Widely used for phthalate analysis in consumer products and environmental samples. polymersolutions.com |

| LC-MS/MS | Liquid Chromatography with tandem Mass Spectrometry offers high sensitivity and specificity for analyzing phthalate metabolites. | Ideal for biomonitoring studies involving urine and blood samples. |

| Online SPE-LC-MS/MS | An automated method combining solid-phase extraction with LC-MS/MS for rapid and sensitive analysis. | Suitable for high-throughput screening of phthalates in various matrices. nih.gov |

Refinement of In Vitro and In Vivo Model Systems for Mechanistic Elucidation

To understand the biological effects and underlying mechanisms of this compound, the refinement of both in vitro and in vivo model systems is necessary. Due to a lack of specific data for this compound, insights can be drawn from studies on its structural isomer, diisohexyl phthalate (DIHP).

In vitro studies have suggested that DIHP exhibits estrogen receptor α-agonistic and androgen receptor-antagonistic activities. industrialchemicals.gov.au However, in vivo studies did not show a corresponding increase in uterine weight or changes in vaginal cornification. industrialchemicals.gov.au This discrepancy highlights the need for more sophisticated model systems that can better predict in vivo responses. Future research should utilize a battery of in vitro assays, including high-throughput screening, to assess various toxicological endpoints.

For in vivo studies, there is a significant data gap, with no repeat dose, long-term, or reproductive toxicity studies available for DIHP. industrialchemicals.gov.au It is anticipated that, like other "transitional" phthalates, DIHP could potentially cause adverse reproductive and developmental effects. industrialchemicals.gov.au Long-term animal studies are crucial to investigate the chronic toxicity, carcinogenicity, and reproductive effects of this compound.

Addressing Mixture Effects of this compound with Other Environmental Contaminants

In real-world scenarios, exposure to a single chemical is rare. Humans and wildlife are typically exposed to a complex mixture of environmental contaminants. Therefore, it is crucial to investigate the mixture effects of this compound with other prevalent phthalates and environmental chemicals, such as bisphenol A (BPA).

Studies on mixtures of other phthalates, such as DEHP and DBP, with BPA have shown that the mixture can produce significant changes in lipid profiles, liver-related biochemical parameters, and hormone levels that differ from the effects of the individual compounds. nih.govrepec.orgmdpi.comresearchgate.net The combined exposure to multiple phthalates has been shown to have cumulative effects on reproductive development in animal models. Future research should design studies that mimic realistic exposure scenarios to assess the additive, synergistic, or antagonistic effects of this compound in combination with other chemicals.

Investigation of Epigenetic Mechanisms Underlying Biological Effects in Experimental Models

Epigenetic modifications, such as DNA methylation and histone modifications, are key mechanisms through which environmental chemicals can exert their biological effects, sometimes across generations. nih.govntnu.edu.tw Phthalates and BPA are known to be epigenetically toxic. nih.gov For instance, maternal exposure to DEHP has been shown to increase DNA methylation in the testis of mice. nih.govntnu.edu.tw In human cell lines, the phthalate BBP has been observed to cause demethylation of the estrogen receptor (ESR1) promoter. nih.govntnu.edu.tw

Future research should investigate whether this compound can induce epigenetic changes. This would involve examining alterations in DNA methylation patterns, histone modifications, and the expression of non-coding RNAs in relevant in vitro and in vivo models exposed to this compound. Understanding the epigenetic mechanisms can provide insights into the long-term health consequences of exposure.

Table 2: Reported Epigenetic Effects of Other Phthalates

| Phthalate | Epigenetic Alteration | Gene/Region Affected | Organism/Model |

| DEHP | DNA hypermethylation | Testis-specific genes | Mouse |

| BBP | DNA hypomethylation | Estrogen Receptor (ESR1) | Human breast cancer cells |

Exploration of Novel Bioremediation and Environmental Remediation Strategies

Given the persistence of some phthalates in the environment, developing effective remediation strategies is crucial. Bioremediation, which utilizes microorganisms to break down pollutants, is a promising and environmentally friendly approach. researchgate.net While many microorganisms have been identified that can degrade common phthalates like DEHP, the degradation rates tend to decrease with increasing alkyl chain length and the presence of branched chains, which is relevant for this compound. nih.gov

Future research should focus on identifying and isolating microbial strains or consortia that are capable of efficiently degrading branched-chain phthalates like this compound. This could involve screening microorganisms from contaminated sites. The degradation pathways and the enzymes involved should also be elucidated to optimize bioremediation processes. d-nb.info Additionally, exploring other remediation technologies, such as advanced oxidation processes, could provide alternative or complementary strategies for removing this compound from the environment. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Bis(1-methylpentyl) Phthalate in environmental and biological matrices?

- Methodological Answer : High-resolution techniques such as headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) are commonly employed. Key considerations include optimizing extraction efficiency (e.g., fiber coating selection, temperature, and equilibration time) and validating limits of detection (LODs) using deuterated internal standards (e.g., DEHP-d4 for isotope dilution) to account for matrix effects . Quantification requires calibration curves adjusted for recovery rates in specific matrices (e.g., urine, serum, or soil).

Q. How are in vivo toxicity studies designed to evaluate endocrine-disrupting effects of this compound?

- Methodological Answer : Studies typically use rodent models with controlled dosing regimens (oral gavage or dietary exposure) across critical developmental windows (e.g., gestation, lactation). Endpoints include hormone levels (testosterone, estradiol), organ weights (liver, reproductive organs), and histopathological changes. Dose selection aligns with human exposure estimates derived from biomonitoring data, with positive controls (e.g., DEHP) to validate assay sensitivity .

Q. What are the primary exposure pathways for this compound in human populations?

- Methodological Answer : Exposure assessment combines environmental sampling (air, dust, water) with biomonitoring of urinary metabolites (e.g., oxidative or hydrolytic derivatives). Pharmacokinetic models account for metabolic conversion rates and half-lives. Questionnaires track behavioral factors (diet, product use), while source apportionment studies identify dominant pathways (e.g., food packaging vs. personal care products) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo toxicity data for this compound?

- Methodological Answer : Discrepancies often arise from differences in metabolic activation, bioavailability, or cell-specific responses. Strategies include:

- Physiologically based pharmacokinetic (PBPK) modeling to compare effective doses across systems .

- High-throughput in vitro-in vivo extrapolation (HT-IVIVE) using hepatic clearance data and protein-binding adjustments .

- Co-culture models (e.g., hepatocyte-fibroblast systems) to mimic tissue interactions absent in monolayer assays .

Q. What experimental designs address cumulative risk from co-exposure to this compound and other endocrine disruptors?

- Methodological Answer : Mixture toxicity studies employ fractional factorial designs to test additive, synergistic, or antagonistic effects. Dose-response matrices combine this compound with structurally similar phthalates (e.g., DEHP, DBP) or non-phthalate plasticizers. Statistical approaches include benchmark dose (BMD) modeling and hierarchical Bayesian networks to quantify interaction thresholds .

Q. How can researchers mitigate confounding biases in epidemiological studies of this compound exposure?

- Methodological Answer : Robust designs incorporate:

- Time-activity diaries to reduce recall bias in exposure questionnaires.

- Sensitivity analyses adjusting for covariates (BMI, renal function) that influence metabolite excretion .

- Mendelian randomization to assess causal relationships using genetic variants linked to metabolic pathways .

Data Gaps and Methodological Challenges

Q. What are the critical data gaps in understanding the transgenerational effects of this compound?

- Methodological Answer : Multigenerational rodent studies are needed to assess epigenetic modifications (e.g., DNA methylation at imprinted genes) and non-monotonic dose responses. Oocyte/sperm sequencing and F2-F3 lineage tracking are required to distinguish direct toxicity from heritable changes. Current limitations include inadequate pharmacokinetic data for germline exposure quantification .

Q. How should researchers prioritize biomarkers for this compound in human biomonitoring?

- Methodological Answer : Biomarker selection depends on specificity (e.g., unique oxidative metabolites) and correlation with external exposure. High-resolution mass spectrometry (HRMS) and non-targeted metabolomics identify candidate biomarkers, which are validated using longitudinal samples and stability testing (e.g., freeze-thaw cycles, storage conditions) .

Tables: Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.